molecular formula C9H7Br2FO B13134157 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone

Cat. No.: B13134157
M. Wt: 309.96 g/mol
InChI Key: BWZJZZDGKYAWNK-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H7Br2FO It is a brominated derivative of ethanone, characterized by the presence of both bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone typically involves the bromination of 1-(4-bromo-2-fluoro-6-methylphenyl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to control the reactivity and ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of 1-(4-bromo-2-fluoro-6-methylphenyl)ethanone followed by bromination under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products Formed

    Substitution: Amino or thio derivatives of the original compound.

    Reduction: 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanol.

    Oxidation: 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-methylphenyl)ethanone
  • 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

Uniqueness

2-Bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7Br2FO

Molecular Weight

309.96 g/mol

IUPAC Name

2-bromo-1-(4-bromo-2-fluoro-6-methylphenyl)ethanone

InChI

InChI=1S/C9H7Br2FO/c1-5-2-6(11)3-7(12)9(5)8(13)4-10/h2-3H,4H2,1H3

InChI Key

BWZJZZDGKYAWNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CBr)F)Br

Origin of Product

United States

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